ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
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Overview
Description
Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a complex organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine and triazine precursors, followed by their fusion and subsequent functionalization. Common reagents used in these reactions include alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and triazine-containing molecules, such as:
- 6-Mercaptopurine
- Azathioprine
- Triamterene
Uniqueness
Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of a purine and triazine ring system, along with various functional groups, sets it apart from other similar compounds and makes it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-6-8-21-15(25)13-14(20(5)17(21)26)18-16-22(9-12(24)27-7-2)19-10(3)11(4)23(13)16/h11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRFSAYJWQYABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(C(=NN3CC(=O)OCC)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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